FAM amine, 5-isomer

FRET biosensors bifluorophore design quantum yield comparison

FAM amine, 5-isomer (CAS 2183440-41-5, hydrochloride salt) is a synthetic fluorescein derivative and a single-isomer green fluorescent dye. It incorporates a primary aliphatic amine group separated from the fluorophore by an aminohexyl spacer arm, which enhances reactivity with electrophilic reagents such as activated NHS esters, epoxides, and carbonyl compounds via enzymatic transamination or reductive amination.

Molecular Formula C27H27ClN2O6
Molecular Weight 510.97
CAS No. 2183440-41-5
Cat. No. B607411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM amine, 5-isomer
CAS2183440-41-5
Molecular FormulaC27H27ClN2O6
Molecular Weight510.97
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl
InChIInChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H
InChIKeyYMNCSJRUUHHNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FAM Amine, 5-Isomer (CAS 2183440-41-5) - Verified Single-Isomer Green Fluorophore for Precision Bioconjugation


FAM amine, 5-isomer (CAS 2183440-41-5, hydrochloride salt) is a synthetic fluorescein derivative and a single-isomer green fluorescent dye [1]. It incorporates a primary aliphatic amine group separated from the fluorophore by an aminohexyl spacer arm, which enhances reactivity with electrophilic reagents such as activated NHS esters, epoxides, and carbonyl compounds via enzymatic transamination or reductive amination [2]. The compound is provided as an isomerically pure 5-isomer (purity typically ≥95% by 1H NMR and HPLC-MS), ensuring reproducibility in quantitative bioassays and minimizing batch-to-batch variability .

Identity Single-isomer 5-FAM fluorophore for reproducible bioconjugation workflows
Reactivity Primary amine with aminohexyl spacer supports electrophilic conjugation chemistry
Assay Context Suited for quantitative FRET, qPCR, and flow cytometry research applications

Why 5-Isomer vs. 6-Isomer or Mixed Isomers Matters for Reproducible Fluorescent Bioconjugation


The 5- and 6-isomers of FAM amine, while structurally similar, exhibit distinct photophysical and bioconjugation behaviors that preclude simple interchange in quantitative applications. Mixed-isomer preparations introduce heterogeneity in labeling stoichiometry and fluorescence output, complicating data interpretation in FRET, qPCR, and flow cytometry [1]. The pure 5-isomer provides a defined spatial orientation of the reactive amine, which can influence conjugation efficiency with certain biomolecular targets and yield more consistent fluorescence lifetime and polarization measurements compared to the 6-isomer or mixed isomers .

Isomer Identity 5-isomer and 6-isomer exhibit distinct photophysical behaviors that may not transfer directly; mixed isomers introduce labeling stoichiometry variation
Spatial Orientation Defined amine orientation in the 5-isomer may shift conjugation efficiency relative to the 6-isomer or mixed-isomer preparations
Spectral Reproducibility Mixed-isomer batches exhibit spectral heterogeneity that complicates compensation in multicolor flow cytometry and panel assays

Quantitative Differentiation: FAM Amine, 5-Isomer vs. 6-Isomer and Mixed Isomers


Superior Quantum Yield in Bifluorophore Constructs for Enhanced FRET Sensitivity

In bifluorophore constructs synthesized on a 3,5-diaminobenzoic acid scaffold, the (5-FAM)2 derivative exhibits a luminescence quantum yield 2.4-fold higher than the corresponding (6-FAM)2 bifluorophore [1]. This difference demonstrates that the 5-isomer scaffold enables superior photophysical performance in multichromophoric systems, which is critical for designing sensitive FRET-based assays and molecular beacons [1].

Bifluorophore Quantum Yield
Head-to-head
(5-FAM)₂ exhibits 2.4-fold higher quantum yield vs. (6-FAM)₂ bifluorophore
Supports FRET donor-acceptor evaluation in multichromophoric systems
Bifluorophore scaffold context; pH 8.5 buffer
FRET biosensors bifluorophore design quantum yield comparison

Defined Spectral Fingerprint for Consistent Multicolor Panel Integration

FAM amine, 5-isomer displays a well-defined excitation maximum at 490-492 nm and emission maximum at 513-517 nm with an extinction coefficient (ε) of 74,000-80,000 M⁻¹cm⁻¹ and fluorescence quantum yield of 0.93 [1][2]. While the 6-isomer shares similar extinction and emission maxima, its quantum yield in certain bifluorophore contexts is significantly lower as demonstrated in the bifluorophore study [3], and mixed isomers exhibit spectral heterogeneity that complicates compensation in multicolor flow cytometry .

Spectral Identity
Specification review
Ex/Em: 490/513 nm; ε: 80,000 M⁻¹cm⁻¹; QY: 0.93 (single isomer)
Defined spectral reference for consistent multicolor panel integration
Single-isomer lot consistency; aqueous buffer pH 7–8
multiplex assay design flow cytometry fluorescence microscopy

Higher Conjugation Yields and Milder Reaction Conditions vs. FITC

FAM reagents, including the 5-isomer amine derivative, have been shown to require less stringent reaction conditions, achieve better conjugation yields, and produce conjugates with superior stability compared to fluorescein isothiocyanate (FITC) [1]. Specifically, FITC-labeled peptides deteriorate more rapidly than corresponding FAM conjugates, and FAM reagents give better conjugation yields [1]. The 5-isomer provides a single, defined reactive entity compared to FITC which exists as a mixture of isomers.

Conjugation vs. FITC
Cross-study context
Reported higher conjugation yields and improved conjugate stability relative to FITC
Supports bioconjugation workflow selection for peptide and antibody labeling
Qualitative vendor-reported comparison; standard labeling protocols
peptide labeling antibody conjugation bioconjugation efficiency

Distinct pKa and Cellular Retention Profile vs. Fluorescein

5-Carboxyfluorescein (the parent acid of 5-FAM amine) has a pKa of approximately 6.5, which is lower than the cytosolic pH of most cells (pH 6.8-7.4) [1]. This property confers better intracellular retention compared to unmodified fluorescein, which more readily leaks from cells due to its higher pKa [1]. The 5-isomer amine derivative inherits this advantageous pKa profile while adding a reactive amine for covalent conjugation.

Cellular Retention Profile
Class-level inference
Parent 5-carboxyfluorescein pKa ~6.5; lower than cytosolic pH (6.8–7.4)
Supports intracellular retention evaluation for live-cell imaging studies
Inferred from parent acid; direct amine-derivative data to verify
cellular tracer intracellular pH dye retention

Superior Viscosity-Dependent Fluorescence Modulation for Microenvironment Sensing

The (5-FAM)2 bifluorophore exhibits pronounced viscosity-dependent photophysical behavior, with slower structural relaxation in viscous media leading to increased fluorescence intensity, extended excited-state lifetime, and enhanced polarization [1]. This sensitivity is more pronounced in the 5-isomer construct compared to the 6-isomer analog, making the 5-isomer scaffold preferable for fluorescence lifetime imaging (FLIM) and viscosity-sensing applications where the reporter must accurately reflect local microenvironmental changes [1].

Viscosity-Dependent Response
Head-to-head
(5-FAM)₂ shows pronounced viscosity-dependent fluorescence lifetime and intensity modulation
Supports FLIM microenvironment sensing and membrane dynamics studies
Bifluorophore construct; water-glycerol and micellar solutions
fluorescence lifetime viscosity sensing microenvironment probe

Optimal Use Cases for FAM Amine, 5-Isomer Based on Quantitative Evidence


FRET-Based Biosensors and Molecular Beacons

The 2.4-fold higher quantum yield of (5-FAM)2 bifluorophores [1] makes the 5-isomer the preferred choice for constructing FRET pairs and molecular beacons where maximum energy transfer efficiency and signal-to-noise ratio are paramount. The defined spectral signature and isomerically pure nature ensure consistent donor-acceptor distances and reproducible FRET signals across experiments.

Quantitative Fluorescence Microscopy and High-Content Screening

The fixed excitation/emission maxima (490/513 nm), high quantum yield (0.93), and defined extinction coefficient (80,000 M⁻¹cm⁻¹) [2] provide a stable calibration reference for quantitative fluorescence intensity measurements. The single-isomer purity eliminates batch-to-batch spectral variation that could otherwise confound automated image analysis pipelines in high-content screening.

Viscosity and Microenvironment Sensing via FLIM

The pronounced viscosity-dependent fluorescence lifetime modulation observed in 5-FAM constructs [1] positions the 5-isomer as a superior probe for fluorescence lifetime imaging microscopy (FLIM) studies of membrane dynamics, protein conformational changes, and intracellular crowding. The 5-isomer scaffold provides higher dynamic range in lifetime changes compared to the 6-isomer, enabling more sensitive detection of subtle microenvironmental shifts.

Long-Term Live-Cell Tracking and Intracellular Retention Assays

The lower pKa (~6.5) inherited from the 5-carboxyfluorescein parent structure [3] confers improved cellular retention compared to unmodified fluorescein. When conjugated to cell-penetrating peptides or antibodies, the 5-isomer amine derivative enables stable intracellular dye localization over extended time courses (hours to days), reducing signal loss due to dye leakage in live-cell imaging experiments.

Application
Selection Property
Validation Focus
FRET biosensor studies
Bifluorophore quantum yield context
Donor-acceptor energy transfer evaluation
Quantitative fluorescence microscopy
Spectral reproducibility review
Cross-batch calibration consistency
FLIM microenvironment sensing
Viscosity-dependent lifetime response
Microenvironment sensitivity assessment
Live-cell tracking studies
Intracellular retention profile
Dye retention over extended time courses

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